molecular formula C12H26N2 B1609616 n-Butyl-n'cyclohexyl ethylenediamine CAS No. 886502-85-8

n-Butyl-n'cyclohexyl ethylenediamine

Cat. No.: B1609616
CAS No.: 886502-85-8
M. Wt: 198.35 g/mol
InChI Key: FUDYXVRDAACWHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of n-Butyl-n’cyclohexyl ethylenediamine typically involves the reaction of n-butylamine and cyclohexylamine with ethylenediamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

n-Butyl-n’cyclohexyl ethylenediamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: It can undergo substitution reactions where one of the amine groups is replaced by another functional group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield n-butyl-n’cyclohexyl ethylenediamine oxide , while substitution reactions can produce various substituted ethylenediamine derivatives .

Mechanism of Action

The mechanism of action of n-Butyl-n’cyclohexyl ethylenediamine involves its interaction with specific molecular targets and pathways. As an ethylenediamine derivative, it can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes . These interactions can modulate the activity of these molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

N-butyl-N'-cyclohexylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDYXVRDAACWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428545
Record name n-butyl-n'cyclohexyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886502-85-8
Record name n-butyl-n'cyclohexyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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